Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound characterized by its diverse functional groups. This compound’s structure features a combination of a benzoate group, a thieno[3,2-d]pyrimidin-4(3H)-one moiety, and an ethyl ester group. The intricate arrangement of these groups imparts unique properties, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
Compounds with a similar pyridopyrimidine structure have shown therapeutic interest and have been approved for use as therapeutics . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This suggests that it may interact with its targets within the cell, leading to changes in cellular function.
Biochemical Pathways
Compounds with a similar pyridopyrimidine structure have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Its lipophilicity suggests that it may have good bioavailability, as lipophilic drugs can easily diffuse across biological membranes .
Result of Action
Given the wide range of biological activities associated with similar pyridopyrimidine structures , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis typically begins with the preparation of the thieno[3,2-d]pyrimidin-4(3H)-one intermediate. Key steps involve the formation of the thieno ring, followed by cyclization to form the pyrimidinone structure. The hydroxyl propyl group is then introduced via nucleophilic substitution. Coupling reactions are employed to attach the benzoate and ethyl ester moieties, often under acidic or basic conditions, depending on the specific reagents and desired yields.
Industrial Production Methods: Large-scale production may employ automated synthesis protocols involving solid-phase synthesis techniques, allowing for high throughput and efficiency. Optimization of reaction conditions, such as temperature and solvent choice, ensures maximal yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Aromatic substitution at the benzoate ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides (e.g., chlorine, bromine), nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
This compound finds applications across multiple scientific domains:
Chemistry: Used as a reagent in synthetic organic chemistry for the construction of complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions, particularly those involving hydrolase and oxidoreductase enzymes.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the manufacture of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to similar compounds like Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate, the unique structural arrangement offers distinct advantages in terms of reactivity and specificity.
Similar Compounds
This compound analogs.
Related thieno[3,2-d]pyrimidine derivatives.
Substituted benzoates with varying ester groups.
Properties
IUPAC Name |
ethyl 2-[[2-[3-(2-hydroxypropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-3-28-19(27)13-6-4-5-7-14(13)21-16(25)11-30-20-22-15-8-9-29-17(15)18(26)23(20)10-12(2)24/h4-9,12,24H,3,10-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNANDFHNHKZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC(C)O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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